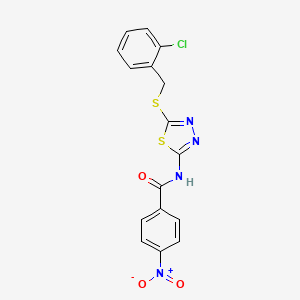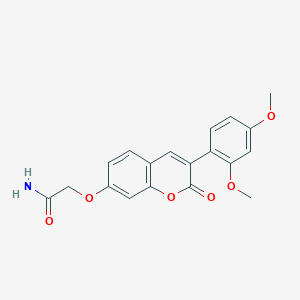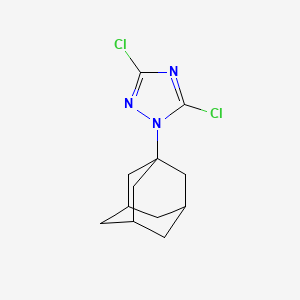
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Anticonvulsant Activities
Research has indicated that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, exhibit significant anticonvulsive activity. A study highlighted the development of quality control methods for this substance, showcasing its promising application in anticonvulsant therapy. The synthesis process and the investigation of its physical-chemical properties, spectral characteristics, and methods for identifying impurities have laid the groundwork for further preclinical studies (Sych et al., 2018).
Synthesis and Reactivity
The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, closely related to the chemical structure , has been studied to explore its potential in synthesizing new compounds. It has been found that this compound can undergo ring-opening to produce thioketene intermediates, which then react with secondary amines to form new derivatives. Such synthetic pathways are crucial for developing new pharmaceuticals and chemicals with varied applications (Androsov, 2008).
Anti-Helicobacter pylori Activity
A series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro anti-Helicobacter pylori activity. Most of these synthesized compounds showed significant inhibitory activity against H. pylori, with some being more potent than the standard drug metronidazole. This research opens up new avenues for the treatment of H. pylori infections, a major cause of peptic ulcers and gastric cancer (Mohammadhosseini et al., 2009).
Electrochemical Studies
The electrochemical behaviors and determinations of certain benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been investigated. Techniques such as cyclic voltammetry and differential puls voltammetry were used to study their electrochemical properties, providing insights into their potential applications in various electrochemical sensors and devices (Zeybek et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-4-2-1-3-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-7-12(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDOJHTBIZUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)
![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)



![ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2897937.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)
![{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)



![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)
![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)